Methylprotodioscin

Cancer Pharmacology Cytotoxicity Natural Product Screening

Select Methylprotodioscin for its defining 22-methoxy group conferring a unique NCI‑60 COMPARE fingerprint—no similar compounds identified in the NCI database. GI50 ≤10 µM across most solid tumor lines, distinct from protodioscin, dioscin, and pseudoprotodioscin. In vivo efficacy at 50 mg/kg/day p.o. preserves BMC/BMD in OVX mice without uterotrophic effects. Suppresses MUC5AC at 1 µM for mucoregulation studies. Characterized t½ (25–29 min), dual excretion, and validated LC‑MS/MS quantification support pharmacokinetic studies. Do not substitute: generic saponin mixtures lack the methoxy substitution essential for target activity.

Molecular Formula C52H86O22
Molecular Weight 1063.2 g/mol
CAS No. 54522-52-0
Cat. No. B1245271
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethylprotodioscin
CAS54522-52-0
Synonymsmethyl protodioscin
methylprotodioscin
MPD cpd
Molecular FormulaC52H86O22
Molecular Weight1063.2 g/mol
Structural Identifiers
SMILESCC1C2C(CC3C2(CCC4C3CC=C5C4(CCC(C5)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)C)O)O)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)OC1(CCC(C)COC9C(C(C(C(O9)CO)O)O)O)OC
InChIInChI=1S/C52H86O22/c1-21(20-66-46-40(61)39(60)36(57)31(18-53)70-46)10-15-52(65-7)22(2)33-30(74-52)17-29-27-9-8-25-16-26(11-13-50(25,5)28(27)12-14-51(29,33)6)69-49-45(73-48-42(63)38(59)35(56)24(4)68-48)43(64)44(32(19-54)71-49)72-47-41(62)37(58)34(55)23(3)67-47/h8,21-24,26-49,53-64H,9-20H2,1-7H3/t21-,22+,23+,24+,26+,27-,28+,29+,30+,31-,32-,33+,34+,35+,36-,37-,38-,39+,40-,41-,42-,43+,44-,45-,46-,47+,48+,49-,50+,51+,52-/m1/s1
InChIKeyHSSJYSJXBOCKQM-GVTGEURHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methylprotodioscin (CAS 54522-52-0) — Key Attributes and Procurement Considerations for Research Use


Methylprotodioscin (MPD; CAS 54522-52-0; molecular weight 1063.23 g/mol) is a furostanol bisglycoside saponin naturally occurring in Dioscorea species (e.g., D. collettii var. hypoglauca, D. opposita). [1] The compound is characterized by a 22-methoxy substitution on the furostanol skeleton, distinguishing it from structurally related non‑methoxylated analogs. [2] MPD has been extensively studied for its antiproliferative and apoptosis‑inducing properties across a range of solid tumor cell lines, as well as for in vivo anti‑osteoporotic effects. [3]

Why Methylprotodioscin Cannot Be Arbitrarily Substituted with Other Steroidal Saponins


Although Methylprotodioscin belongs to the broad class of furostanol saponins, its biological activity profile differs quantitatively and qualitatively from close structural analogs such as protodioscin, dioscin, and pseudoprotodioscin. [1] The 22‑methoxy group of MPD confers distinct NCI‑60 cytotoxicity patterns that are not recapitulated by non‑methoxylated saponins, as confirmed by COMPARE analysis revealing no similar compounds in the NCI database. Substitution with generic saponin mixtures or structurally related compounds without methoxy substitution may therefore yield inconsistent or absent activity in key experimental models, particularly in solid tumor cytotoxicity and mucin suppression assays. [2]

Quantitative Evidence Differentiating Methylprotodioscin from Structural Analogs


Selective Cytotoxicity Profile: Solid Tumor vs. Leukemia GI50 in NCI‑60 Panel

Methylprotodioscin exhibits a distinctly selective cytotoxicity profile in the NCI‑60 human tumor cell line panel. GI50 values are ≤10.0 μM for most solid tumor lines, with particular potency in colon (HCT‑15) and breast (MDA‑MB‑435) lines (GI50 <2.0 μM), whereas leukemia cell lines show only moderate sensitivity (GI50 10–30 μM). [1] This solid‑tumor preference is consistent with the traditional use of the source plant for solid malignancies rather than leukemias.

Cancer Pharmacology Cytotoxicity Natural Product Screening

Unique NCI‑60 Cytotoxicity Fingerprint: COMPARE Analysis Indicates Novel Mechanism

When Methylprotodioscin (NSC‑698790) was used as a seed compound in the NCI COMPARE algorithm, no other compounds in the NCI database exhibited a similar cytotoxicity pattern. [1] This computational analysis strongly suggests that MPD acts through a mechanism distinct from known anticancer agents and from other steroidal saponins evaluated in the same screen.

Mechanism of Action Drug Discovery Computational Pharmacology

In Vivo Anti‑Osteoporotic Efficacy in Ovariectomized Mouse Model

In a mouse model of postmenopausal osteoporosis (ovariectomy, OVX), 6‑week oral administration of Methylprotodioscin at 50 mg/kg/day significantly inhibited bone loss. [1] Total, cancellous, and cortical bone mineral content (BMC) and bone mineral density (BMD) were preserved compared to OVX controls, with no uterotrophic side effects. [2] This in vivo activity contrasts with many saponins that show in vitro effects but lack documented in vivo bone‑protective data.

Osteoporosis Bone Biology In Vivo Pharmacology

MUC5AC Mucin Suppression in Airway Epithelial Cells

In NCI‑H292 airway epithelial cells, Methylprotodioscin (1 µM) suppressed MUC5AC mucin production induced by both EGF and PMA. [1] Dioscin, a structurally related saponin, also suppressed MUC5AC but with differing potency profiles: dioscin was effective at lower EGF concentrations (10‑6 M and 10‑5 M) while MPD required 10‑4 M for EGF‑induced suppression. [2] Both compounds suppressed PMA‑induced MUC5AC production at 10‑4 M. This distinct concentration‑response relationship between the two saponins indicates non‑identical pharmacodynamic profiles.

Pulmonary Pharmacology Mucin Regulation Inflammation

Selective Cytotoxicity: HeLa Cancer Cells vs. Non‑Cancerous HEK293 Cells

Methylprotodioscin inhibits proliferation of HeLa cervical cancer cells with an IC50 of 18.31 µM, while showing no significant effect on non‑cancerous HEK293 human embryonic kidney cells at comparable concentrations. [1] This selectivity contrasts with broad‑spectrum cytotoxic agents and suggests a degree of tumor‑cell specificity that is not uniformly observed across all steroidal saponins. [2]

Cancer Selectivity Toxicology Cell Proliferation

Rapid Plasma Clearance and Biliary/Urinary Excretion Profile

Following intravenous administration to rats, Methylprotodioscin exhibits rapid elimination with a plasma half‑life (t₁/₂) of 25.6–29.3 minutes, fitting a one‑compartment model. [1] Within 5 hours post‑injection, plasma and most tissue concentrations fall below the lower limit of quantification. [2] Excretion occurs via both urine (23.4% recovery) and bile (32.9% recovery), indicating dual renal and hepatobiliary clearance pathways.

Pharmacokinetics ADME Drug Disposition

Recommended Research and Preclinical Application Scenarios for Methylprotodioscin (CAS 54522-52-0)


Solid Tumor Cytotoxicity Screening and Mechanism‑of‑Action Studies

Given the selective GI50 ≤10 µM for most solid tumor lines in the NCI‑60 panel [1] and the unique COMPARE fingerprint indicating a novel mechanism , Methylprotodioscin is well‑suited for lead discovery campaigns focused on carcinomas. Its distinct pattern supports use as a chemical probe in phenotypic screens aimed at identifying new anticancer targets.

In Vivo Osteoporosis Models Requiring Bone Mineral Density Preservation

The demonstrated in vivo efficacy of Methylprotodioscin (50 mg/kg/day p.o.) in preserving BMC and BMD in OVX mice [2] positions this compound as a candidate for preclinical bone biology studies. The absence of uterotrophic effects [3] further supports its use in postmenopausal osteoporosis models where estrogen‑like side effects are a concern.

Airway Mucus Hypersecretion and Pulmonary Inflammation Research

Methylprotodioscin's ability to suppress MUC5AC mucin production in NCI‑H292 cells at 1 µM [4] makes it a relevant tool for studying mucoregulation in chronic airway diseases. The differential concentration‑response relative to dioscin [5] allows for comparative pharmacology studies that dissect structure‑activity relationships within furostanol saponins.

Preclinical Pharmacokinetic and ADME Studies

The characterized plasma half‑life (25–29 min), dual excretion pathways (23% urine, 33% bile) [6], and validated LC‑MS/MS quantification method enable informed design of pharmacokinetic studies in rodent models. This data supports the compound's use as a reference saponin for investigating absorption and disposition of furostanol glycosides.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methylprotodioscin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.